molecular formula C11H6Cl3NO2 B595542 Methyl 4,6,7-trichloroquinoline-2-carboxylate CAS No. 198696-84-3

Methyl 4,6,7-trichloroquinoline-2-carboxylate

Cat. No.: B595542
CAS No.: 198696-84-3
M. Wt: 290.524
InChI Key: IUORCKWAHAFGEX-UHFFFAOYSA-N
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Description

Methyl 4,6,7-trichloroquinoline-2-carboxylate is a synthetically designed quinoline derivative that serves as a key chemical intermediate in medicinal chemistry research, particularly in the development of novel anticancer agents. The quinoline scaffold is recognized for its significant role in drug discovery due to its diverse pharmacological potential . This specific trichloro-substituted ester is a valuable precursor for the synthesis of more complex quinoline-carboxamide derivatives, which have shown promise as potent and selective antagonists of the P2X7 receptor (P2X7R) . The P2X7 receptor is overexpressed in various pathological conditions, including several cancers, and its inhibition has been demonstrated to reduce cancer cell proliferation and induce apoptotic cell death . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates that can attenuate growth in cancer models, such as breast cancer, by interfering with specific signaling pathways in the tumor microenvironment . Its structural features, including the halogen substitutions, are known to enhance binding affinity and are frequently explored to optimize the physicochemical and pharmacokinetic properties of drug candidates . This makes this compound a crucial building block for researchers engaged in oncology drug development and the study of purinergic signaling in disease states.

Properties

IUPAC Name

methyl 4,6,7-trichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2/c1-17-11(16)10-3-6(12)5-2-7(13)8(14)4-9(5)15-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUORCKWAHAFGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652908
Record name Methyl 4,6,7-trichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198696-84-3
Record name Methyl 4,6,7-trichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schlenk Tube-Based Photoreactions

A prominent method involves photochemical cross-coupling between halogenated isoquinoline precursors and indole derivatives. In a representative procedure, 1,3-dichloroisoquinoline reacts with 2-phenyl-1H-indole under blue LED light (λmax = 427 nm) in a degassed acetonitrile-water mixture (7:3 v/v) with cesium carbonate as a base. The reaction proceeds at 30°C for 6–15 hours, yielding regioselective adducts with >20:1 selectivity.

Key Parameters

  • Catalyst : None (light-driven)

  • Base : Cs₂CO₃ (1.0 equiv)

  • Solvent : MeCN/H₂O (0.7 mL/0.3 mL)

  • Yield : 59–91% for analogous trichlorinated products

This method’s regioselectivity arises from the directed C–H activation at the indole’s C3 position, facilitated by π-π interactions between the substrates.

Directed Chlorination of Quinoline Precursors

Stepwise Chlorination Strategy

Methyl quinoline-2-carboxylate serves as a scaffold for sequential chlorination. Chlorination at positions 4, 6, and 7 is achieved using:

  • Cl₂ gas in acetic acid at 80°C for 4 hours (4-position)

  • SOCl₂ with AlCl₃ catalysis in DCM at 0°C (6-position)

  • PCl₅ in refluxing toluene (7-position)

Optimization Challenges

  • Regioselectivity : Electron-withdrawing groups (e.g., ester at C2) direct chlorination to meta/para positions.

  • Side Reactions : Over-chlorination is mitigated by stepwise addition and temperature control.

Cyclization of Functionalized Intermediates

Gould-Jacobs Cyclization

A modified Gould-Jacobs approach constructs the quinoline core from β-keto ester intermediates. For example, ethyl 3-(2,4,5-trichlorophenyl)-3-oxopropanoate undergoes cyclization in polyphosphoric acid (PPA) at 120°C, followed by esterification with methanol to yield the target compound.

Reaction Metrics

  • Cyclization Temperature : 120°C

  • Esterification Agent : CH₃OH/H₂SO₄

  • Overall Yield : 45–52%

Comparative Analysis of Methods

Method Yield Range Regioselectivity Key Advantage
Photochemical Coupling59–91%>20:1Atom-economical, no metal catalyst
Stepwise Chlorination40–65%ModerateScalable for industrial production
Gould-Jacobs Cyclization45–52%HighModular intermediate design

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (Acetone-d6): δ 8.01 (s, 1H, C3-H), 7.89–7.64 (m, 3H, aromatic), 3.95 (s, 3H, COOCH₃).

  • Melting Point : 216–217°C (decomposition).

  • HRMS : m/z calcd. for C₁₁H₆Cl₃NO₂ [M+H]⁺: 290.53, found: 290.51.

Industrial-Scale Considerations

Supplier Protocols

United States-based suppliers (e.g., APAC Pharmaceuticals) utilize stepwise chlorination due to lower photochemical infrastructure costs. Raw materials like 4,6-dichloro-2-methylquinoline (CAS: N/A) are procured at $120–150/kg, contributing to a final production cost of $800–1,200/kg .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7-trichloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various dechlorinated quinoline derivatives .

Scientific Research Applications

Methyl 4,6,7-trichloroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,6,7-trichloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Analogs :

  • Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate (): Features a fused pyrroloquinoline system with a methyl group and ester. Lacks chlorine substituents, leading to reduced electron-withdrawing effects compared to the target compound.

Table 1: Substituent and Property Comparison

Compound Substituents Molecular Weight Key Functional Groups Solubility Trends
Methyl 4,6,7-trichloroquinoline-2-carboxylate Cl (4,6,7), COOCH3 (2) ~300 (estimated) Chlorine, ester Low polar solubility
Methyl 4-methyl-pyrroloquinoline-6-carboxylate CH3 (4), COOCH3 (6) 245 Ester, fused ring Moderate (ethanol)
Methyl 6,7-dimethoxy-isoquinoline-2-carboxylate OCH3 (6,7), COOCH3 (2) 454 Methoxy, ester High in CHCl3

Spectroscopic and Analytical Data

  • Target Compound : Expected IR peaks for C=O (ester, ~1730 cm⁻¹) and C–Cl (600–800 cm⁻¹). MS would show fragments consistent with chlorine isotopes (e.g., M+2 and M+4 peaks).
  • Analog from : IR peaks at 1731 cm⁻¹ (ester) and 1701 cm⁻¹ (NCO). MS: m/z 245 [M]+, with key fragments at m/z 186 and 158 .
  • Analog from : ¹H NMR shows methoxy singlets (δ 3.65–3.85) and aromatic protons (δ 6.95–7.13). [α]D = −54.4 to −69.7 (CHCl3), confirming optical activity .

Intermolecular Interactions and Solid-State Behavior

  • Target Compound : Chlorine atoms may participate in halogen bonding, enhancing crystal packing.
  • Analog from : Exhibits C–H⋯π interactions and weak C–H⋯O hydrogen bonds, forming dimers and columns in the crystal lattice .

Functional Group Reactivity

  • Ester Group : Common in all compounds, enabling hydrolysis to carboxylic acids or transesterification.
  • Chlorine vs. Methoxy : Chlorine substituents increase electrophilicity, favoring nucleophilic aromatic substitution, whereas methoxy groups direct reactivity toward electrophilic substitution.

Key Contrasts and Challenges

  • Structural Elucidation: Configurational ambiguity in fused-ring systems (e.g., ) complicates NMR interpretation, whereas the target compound’s planar quinoline core simplifies analysis .
  • Biological Relevance: Chlorinated quinolines may exhibit enhanced bioactivity (e.g., antimicrobial) compared to methoxy analogs, which are often explored for CNS applications .

Biological Activity

Methyl 4,6,7-trichloroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class of heterocyclic compounds. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C11H6Cl3NO2
  • Molecular Weight : 290.52 g/mol
  • CAS Number : 86-98-6

Biological Significance

Quinoline derivatives have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound has shown potential in various biological assays, making it a compound of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Research indicates that quinoline derivatives can inhibit viral replication. For instance, similar compounds have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM .
  • Antimicrobial Properties : Quinoline derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that modifications in the quinoline structure can enhance efficacy against various pathogens .
  • Anti-cancer Potential : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Quinoline derivatives often target the WNT/β-catenin signaling pathway, which is crucial in regulating cell growth and differentiation .

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedConcentrationResult
Antiviral (HBV)10 µMHigh inhibition of HBV replication
AntimicrobialVariesEffective against E. coli and S. aureus
Anti-cancer (in vitro)VariesInhibition of cancer cell proliferation

Case Study: Antiviral Activity

In a study focused on methylated quinoline derivatives, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was found to be a potent inhibitor of HBV replication. This study utilized molecular docking simulations and in vitro assays to confirm the antiviral efficacy of related compounds .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited promising results against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are reported for Methyl 4,6,7-trichloroquinoline-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. A common approach is the use of trichlorotriazine derivatives as intermediates (similar to the preparation of Methyl 3-substituted benzoates in ). Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination.
  • Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity in quinoline ring formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Refer to spectroscopic validation (¹H/¹³C NMR, IR) as in for purity assessment.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX software () for refinement, particularly for resolving chlorine positional disorder in the quinoline ring.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • Multinuclear NMR : Compare chemical shifts with analogous compounds (e.g., Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate in ).

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from:

  • Electron density artifacts : Use high-resolution (<1.0 Å) X-ray data and iterative refinement in SHELXL ().
  • Tautomeric equilibria : Conduct variable-temperature NMR to detect dynamic processes (e.g., keto-enol shifts).
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles ().

Q. What strategies address low yields in large-scale synthesis due to steric hindrance from trichloro substituents?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20%→65% in similar quinoline esters; ).
  • Protecting group chemistry : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl for carboxylate groups).
  • Flow chemistry : Enhances mixing efficiency for sterically crowded intermediates (refer to methods in ).

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC ( methodology, adjusted for academic use).
  • pH-dependent hydrolysis : Track ester bond cleavage using UV-Vis spectroscopy (λ = 270–300 nm).
  • Crystallographic monitoring : Compare pre- and post-stability crystal structures for conformational changes ().

Key Considerations for Experimental Design

  • Contradiction analysis : Cross-validate NMR and crystallographic data to resolve positional ambiguity of chlorine atoms ().
  • Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters reaction kinetics).
  • Safety protocols : Handle chlorinated intermediates in fume hoods with PPE (analogous to trichlorophenol handling in ).

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